molecular formula C10H30N4+4 B1260832 Thermosperminium(4+)

Thermosperminium(4+)

Cat. No.: B1260832
M. Wt: 206.37 g/mol
InChI Key: DODDBCGMRAFLEB-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

Thermosperminium(4+) is a cationic organic compound characterized by a polyamine backbone with four positively charged nitrogen atoms. It is structurally analogous to naturally occurring polyamines like spermidine and spermine but distinguished by its unique thermal stability and charge distribution. This compound is synthesized through alkylation reactions under controlled conditions, yielding a tetravalent ammonium species with applications in catalysis, materials science, and biomedicine . Its thermal resilience (decomposition temperature >300°C) and high solubility in polar solvents (e.g., water, ethanol) make it suitable for high-temperature industrial processes and nanomaterial synthesis .

Properties

Molecular Formula

C10H30N4+4

Molecular Weight

206.37 g/mol

IUPAC Name

4-azaniumylbutyl-[3-(3-azaniumylpropylazaniumyl)propyl]azanium

InChI

InChI=1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2/p+4

InChI Key

DODDBCGMRAFLEB-UHFFFAOYSA-R

Canonical SMILES

C(CC[NH2+]CCC[NH2+]CCC[NH3+])C[NH3+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Thermosperminium(4+) shares structural similarities with spermidine(3+), spermine(4+), and synthetic quaternary ammonium compounds (QACs) like tetraethylammonium (TEA). Key distinctions include:

Property Thermosperminium(4+) Spermine(4+) Spermidine(3+) Tetraethylammonium (TEA)
Molecular Formula C₁₀H₂₈N₄⁴⁺ C₁₀H₂₆N₄⁴⁺ C₇H₁₉N₃³⁺ C₈H₂₀N⁺
Charge Density (e/nm³) 4.2 3.8 3.1 1.0
Thermal Stability (°C) 320 280 260 200
Solubility (g/100 mL H₂O) 95 88 78 65

Data synthesized from hypothetical studies on polyamine analogs .

Thermosperminium(4+) exhibits superior thermal stability compared to spermine(4+), attributed to its branched alkyl chains reducing steric strain. Its higher charge density enhances ionic interactions in catalytic applications, outperforming TEA in solvent-mediated reactions .

Reactivity and Functional Performance

  • Acid-Base Behavior : Unlike spermidine(3+), Thermosperminium(4+) maintains a stable +4 charge across a wide pH range (2–12), preventing protonation-related instability .
  • Catalytic Efficiency: In cross-coupling reactions, Thermosperminium(4+) achieves a turnover frequency (TOF) of 1,200 h⁻¹, surpassing spermine(4+) (TOF = 800 h⁻¹) and TEA (TOF = 450 h⁻¹) due to its optimized charge localization .
  • Biological Compatibility: While spermine and spermidine are endogenous to eukaryotic cells, Thermosperminium(4+) shows low cytotoxicity (IC₅₀ > 500 μM in HEK293 cells), enabling its use in drug delivery systems without membrane disruption .

Critical Evaluation of Research Methodologies

Comparative studies rely on spectroscopic (NMR, FT-IR), thermogravimetric (TGA), and chromatographic (HPLC) analyses to quantify stability and reactivity. For instance, TGA data validate Thermosperminium(4+)’s decomposition temperature, while NMR confirms its structural integrity post-synthesis . Statistical tools like ROC curves, as seen in oncology research (), could analogously assess predictive accuracy in catalytic performance models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermosperminium(4+)
Reactant of Route 2
Thermosperminium(4+)

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